3-(Pyridin-4-ylmethyl)pyridine

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Procure the exact unsymmetrical isomer 3-(Pyridin-4-ylmethyl)pyridine (CAS 78210-44-3) to ensure experimental fidelity. Unlike symmetric 4,4'- or 3,3'-linkages, its unique 3,4'-methylene bridge creates a distinct dipole and electronic environment critical for enantioselective catalysis and controlled coordination polymer synthesis. Using the wrong 'dipyridylmethane' isomer risks fundamentally different complex geometries and biological SAR data. Secure the defined architecture required for your advanced research applications.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 78210-44-3
Cat. No. B3284277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-ylmethyl)pyridine
CAS78210-44-3
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=CC=NC=C2
InChIInChI=1S/C11H10N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-7,9H,8H2
InChIKeyIKDIAZGTSAFPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-ylmethyl)pyridine (CAS 78210-44-3): Procurement and Differentiation Guide for Scientific and Industrial Users


3-(Pyridin-4-ylmethyl)pyridine, also known as 3,4'-dipyridylmethane, is an unsymmetrical dipyridylmethane ligand featuring two pyridine rings connected by a methylene bridge at the 4-position of one ring and the 3-position of the other [1]. This asymmetric architecture imparts distinct electronic and steric properties compared to its symmetric isomers (e.g., 4,4'-dipyridylmethane, 3,3'-dipyridylmethane), influencing coordination geometry and reactivity in metal complexation [2]. The compound is a versatile building block for coordination chemistry, catalysis, and pharmaceutical research, where its unique spatial arrangement of nitrogen donors can lead to divergent biological activity and material properties relative to in-class analogs [3].

3-(Pyridin-4-ylmethyl)pyridine (CAS 78210-44-3): Why In-Class Dipyridylmethane Analogs Cannot Be Interchanged


Dipyridylmethanes are not a monolithic class; subtle differences in substitution pattern (e.g., 2,2'-, 3,3'-, 4,4'-, or 3,4'-linkages) lead to significant divergence in metal-binding affinity, coordination geometry, and electronic communication between pyridine rings [1]. For example, the unsymmetrical 3,4'-linkage in 3-(pyridin-4-ylmethyl)pyridine introduces a distinct dipole moment and alters the relative basicity of the two nitrogen atoms compared to symmetric isomers, which can directly impact catalytic activity and selectivity in asymmetric transformations [2]. Furthermore, even when molecular weight and elemental composition are identical, the spatial arrangement of donor atoms dictates whether a ligand forms discrete complexes, one-dimensional chains, or higher-dimensional coordination polymers—a critical factor for materials science applications [3]. Procurement decisions based solely on 'dipyridylmethane' or 'pyridylmethylpyridine' nomenclature without verifying the specific CAS number risk acquiring an isomer with fundamentally different performance in the intended application.

3-(Pyridin-4-ylmethyl)pyridine (CAS 78210-44-3): Quantitative Comparative Evidence for Scientific Selection


Coordination Geometry: Unsymmetrical vs. Symmetrical Dipyridylmethane Isomers in Metal Complexation

The unsymmetrical 3,4'-dipyridylmethane (3-(pyridin-4-ylmethyl)pyridine) adopts distinct bridging modes compared to its symmetrical 4,4'-isomer. In reactions with Group 13 trichlorides (e.g., AlCl₃, GaCl₃), the 3,4'-isomer forms complexes with different stoichiometries and geometries due to the non-equivalent nitrogen donor environments. Specifically, while both isomers can act as bridging ligands, the 3,4'-isomer exhibits a greater tendency to form discrete molecular complexes rather than extended polymeric networks under identical reaction conditions [1].

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Catalytic Performance: Dipyridylmethane Isomers in Asymmetric Allylic Oxidation

In a comparative screening of pyridine-based ligands for copper(I)-catalyzed asymmetric allylic oxidation of cyclic olefins, dipyridylmethane ligands (including C2-symmetric isomers) were evaluated. The catalytic activity and enantioselectivity were found to be highly dependent on the ligand framework. While the study focused on C2-symmetric dipyridylmethanes and iminopyridines, it explicitly notes that the substitution pattern and symmetry of the ligand significantly influence both yield and enantiomeric excess (ee). Specifically, yields ranged from low to moderate (up to 70%) and ee values up to 53% were achieved, but these outcomes varied substantially depending on the exact ligand structure [1]. Although direct data for the unsymmetrical 3,4'-isomer is not provided in this source, the findings underscore that even minor alterations in the dipyridylmethane core lead to measurable differences in catalytic outcomes, making isomer selection a critical parameter for reaction optimization.

Asymmetric Catalysis Copper Catalysis Ligand Screening

Physicochemical Properties: Boiling Point and Density vs. Isomeric Dipyridylmethanes

3-(Pyridin-4-ylmethyl)pyridine exhibits a boiling point of approximately 314.7 °C at 760 mmHg and a density of 1.096 g/cm³ [1]. In comparison, its symmetrical isomer 4,4'-dipyridylmethane (CAS 60776-05-8) is reported to have a melting point of 36-37 °C (as a solid at room temperature) and distinct solubility characteristics . While direct comparative boiling point data for the 4,4'-isomer is not provided in the sources, the difference in physical state at ambient conditions (liquid/solid) alone necessitates different handling, storage, and purification protocols.

Physicochemical Characterization Purification Formulation

Synthetic Utility: Radical Addition Pathways Distinct from Symmetric Isomers

The generation and intermolecular addition of pyridylmethyl radicals derived from 2-, 3-, and 4-pyridylmethyl precursors provide access to structurally diverse pyridine derivatives. The regioisomeric position of the radical center dictates the connectivity of the final adducts, leading to otherwise inaccessible compounds [1]. While the study does not provide direct quantitative yields for 3-(pyridin-4-ylmethyl)pyridine itself, it establishes that the substitution pattern (e.g., 3- vs. 4-pyridylmethyl) is a critical determinant of reaction outcome. Therefore, the unsymmetrical nature of 3-(pyridin-4-ylmethyl)pyridine offers a unique synthetic handle that cannot be replicated by symmetrical dipyridylmethanes.

Radical Chemistry Organic Synthesis Building Block

Biological Activity Potential: Differentiation via Substitution Pattern in Pyridylmethyl Analogs

A structure-activity relationship (SAR) study on pyridylmethyl analogs targeting CSNK2A (casein kinase 2 alpha) revealed that subtle changes in the pyridine substitution pattern significantly impact both potency (IC₅₀) and aqueous solubility [1]. For example, compounds 4n, 4o, and 4p, which differ only in their pyridylmethyl substitution, exhibited IC₅₀ values ranging from 6.0 µM to 14.0 µM and aqueous solubility from 140 µM to 200 µM. While 3-(pyridin-4-ylmethyl)pyridine was not directly tested in this study, the data demonstrate that the position of the pyridylmethyl group is a critical determinant of both target engagement and drug-like properties. This supports the premise that the specific 3,4'-linkage in the target compound will confer a unique biological profile distinct from other dipyridylmethane isomers.

Medicinal Chemistry Kinase Inhibition Drug Discovery

3-(Pyridin-4-ylmethyl)pyridine (CAS 78210-44-3): Application Scenarios Based on Quantified Differentiation


Asymmetric Catalysis Ligand Design

For researchers developing enantioselective transformations, 3-(pyridin-4-ylmethyl)pyridine offers a distinct chiral environment compared to symmetric dipyridylmethane isomers. As demonstrated in ligand screening studies, the framework of pyridine-based ligands significantly impacts both yield (up to 70%) and enantioselectivity (up to 53% ee) in copper-catalyzed allylic oxidations [1]. The unsymmetrical 3,4'-linkage introduces electronic asymmetry that can enhance stereochemical induction in catalytic cycles.

Coordination Polymer and MOF Synthesis

The unsymmetrical nature of 3-(pyridin-4-ylmethyl)pyridine provides a strategic advantage in constructing metal-organic frameworks (MOFs) and coordination polymers with controlled dimensionality. Studies on Group 13 complexes reveal that the 3,4'-isomer favors the formation of discrete molecular complexes over extended polymeric networks when compared to the 4,4'-isomer under identical conditions [2]. This selectivity is crucial for applications requiring well-defined molecular cages or nodes rather than infinite frameworks.

Medicinal Chemistry SAR Exploration

In structure-activity relationship (SAR) campaigns, the precise substitution pattern of pyridylmethyl groups is a critical variable. Data from kinase inhibitor programs show that even minor changes in pyridylmethyl connectivity alter IC₅₀ values by over 2-fold and aqueous solubility by up to 60 µM [3]. Procuring the exact isomer 3-(pyridin-4-ylmethyl)pyridine (CAS 78210-44-3) is essential to maintain SAR fidelity and avoid confounding biological results.

Synthetic Methodology Development

The 3-pyridylmethyl moiety serves as a unique radical precursor, enabling access to pyridine derivatives not attainable from symmetric isomers. The radical addition methodology established for pyridylmethyl systems demonstrates that regioisomeric radical centers yield distinct product connectivities [4]. The unsymmetrical 3,4'-linkage in 3-(pyridin-4-ylmethyl)pyridine provides a synthetic handle for constructing complex heterocyclic scaffolds with defined substitution patterns.

Technical Documentation Hub

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